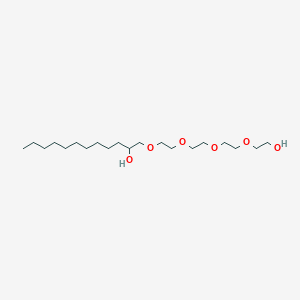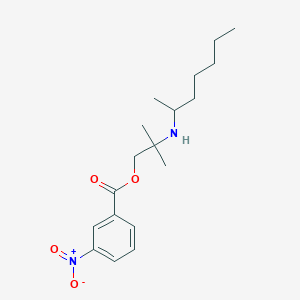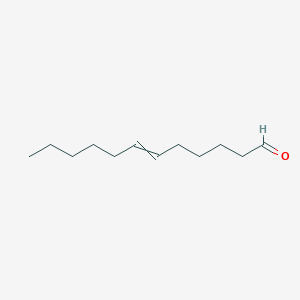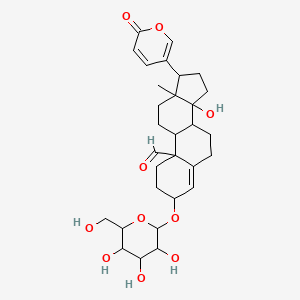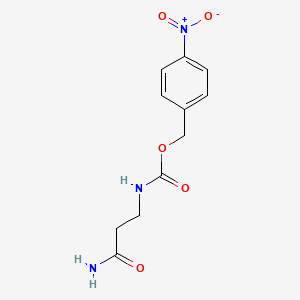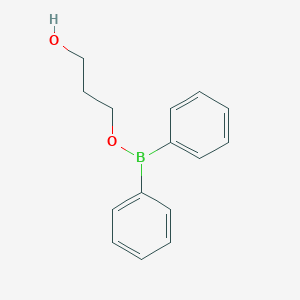
Borinic acid, diphenyl-, 3-hydroxypropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borinic acid, diphenyl-, 3-hydroxypropyl ester: is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond. Borinic acids and their derivatives, such as borinic esters, are known for their enhanced Lewis acidity compared to boronic acids
準備方法
Synthetic Routes and Reaction Conditions: The preparation of borinic acid, diphenyl-, 3-hydroxypropyl ester typically involves the reaction of diphenylborinic acid with 3-hydroxypropyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods: Industrial production of borinic acid esters often involves the use of large-scale esterification reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
化学反応の分析
Types of Reactions: Borinic acid, diphenyl-, 3-hydroxypropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester back to the corresponding borinic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Diphenylborinic acid.
Substitution: Various substituted borinic esters
科学的研究の応用
Chemistry: Borinic acid, diphenyl-, 3-hydroxypropyl ester is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It serves as a reagent in the synthesis of complex organic molecules .
Biology and Medicine: Research has shown that borinic esters can inhibit bacterial growth by targeting specific bacterial enzymes. This makes them potential candidates for developing new antibacterial agents .
Industry: In the industrial sector, borinic acid esters are used as catalysts in polymerization reactions and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of borinic acid, diphenyl-, 3-hydroxypropyl ester involves its ability to coordinate with various nucleophiles due to its enhanced Lewis acidity. This coordination facilitates various chemical transformations, such as cross-coupling reactions. The compound can also inhibit bacterial enzymes by binding to their active sites, thereby disrupting their function .
類似化合物との比較
Boronic acids (RB(OH)2): These compounds have one C-B bond and two B-O bonds, making them less acidic than borinic acids.
Boronate esters (RB(OR’)2): These esters are similar in structure but have different reactivity profiles.
Triarylboranes (R3B): These compounds have three C-B bonds and are used in different types of chemical reactions.
Uniqueness: Borinic acid, diphenyl-, 3-hydroxypropyl ester is unique due to its enhanced Lewis acidity, which allows it to participate in a wider range of chemical reactions compared to boronic acids and boronate esters. Its ability to inhibit bacterial enzymes also sets it apart from other boron-containing compounds .
特性
CAS番号 |
74666-84-5 |
|---|---|
分子式 |
C15H17BO2 |
分子量 |
240.11 g/mol |
IUPAC名 |
3-diphenylboranyloxypropan-1-ol |
InChI |
InChI=1S/C15H17BO2/c17-12-7-13-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2 |
InChIキー |
POSZGGIDNGOMAJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




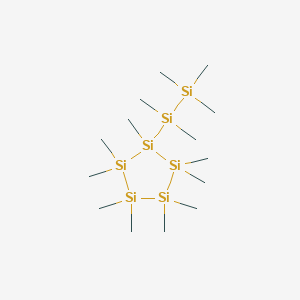
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)

